molecular formula C22H17Cl3N2O2S B2541841 2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide CAS No. 329703-06-2

2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide

Cat. No.: B2541841
CAS No.: 329703-06-2
M. Wt: 479.8
InChI Key: WLZAJOQZOKUNJA-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide is a useful research compound. Its molecular formula is C22H17Cl3N2O2S and its molecular weight is 479.8. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides and Related Compounds

Sulfonamides, possessing the primary sulfonamide moiety, are critical in pharmaceutical development for a variety of treatments, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and anti-inflammatory drugs. Research highlights the evolution of sulfonamides in combating diseases, with novel drugs showing significant antitumor activity and antiglaucoma properties. The constant innovation in sulfonamide applications suggests potential research avenues for related compounds in treating and diagnosing diseases (Carta, Scozzafava, & Supuran, 2012).

Chlorophenols and Environmental Impact

Chlorophenols, including 4-chlorophenol, are significant as environmental pollutants and are studied for their precursor role in the formation of dioxins during chemical and thermal processes. Research on chlorophenols in municipal solid waste incineration underscores the correlation between chlorophenols and more toxic by-products, emphasizing the need for understanding the environmental fate and transformation of such compounds (Peng et al., 2016).

Carbonic Anhydrase Inhibitors and Diuretics

The development of diuretics and carbonic anhydrase inhibitors for medical use is significant, with research focusing on sulfonamide-based CAIs for treating glaucoma by reducing intraocular pressure. Innovations in this area lead to better therapeutic outcomes, suggesting that compounds with similar functional groups could be researched for their potential applications in eye health and other diseases (Carta & Supuran, 2013).

Advanced Oxidation Processes

The degradation of persistent organic pollutants through advanced oxidation processes (AOPs) is a critical area of environmental research. Studies on the degradation pathways, by-products, and biotoxicity of compounds like acetaminophen, which share structural similarities with the chemical , highlight the importance of understanding the environmental and health implications of these compounds (Qutob et al., 2022).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl3N2O2S/c23-17-4-8-19(9-5-17)30-14-22(28)27-26-12-15-1-6-18(7-2-15)29-13-16-3-10-20(24)21(25)11-16/h1-12H,13-14H2,(H,27,28)/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZAJOQZOKUNJA-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CSC2=CC=C(C=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CSC2=CC=C(C=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.